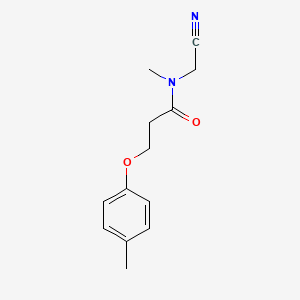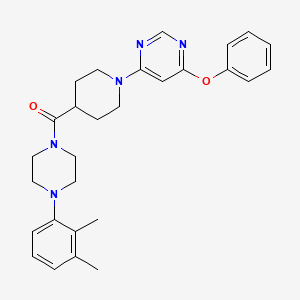
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
カタログ番号:
B2663234
CAS番号:
1115998-86-1
分子量:
471.605
InChIキー:
ARNHSFVSZUKFBW-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a piperazine ring substituted with a 2,3-dimethylphenyl group, and a piperidine ring substituted with a 6-phenoxypyrimidin-4-yl group. The exact crystal structure of this compound is not available, but a similar compound, bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, has been studied for its crystal structure .科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of novel compounds and their metal complexes have been a significant area of research. For instance, the synthesis of novel phenolic Mannich bases and their metal complexes with Ni(II) and Cu(II) have been explored. These compounds have been characterized by elemental and spectral analyses, with studies on their thermal, magnetic, and electronic properties suggesting specific geometric configurations for the metal complexes (Büyükkıdan & Özer, 2013).
Molecular Interactions
- Molecular interaction studies have been conducted to understand the antagonist activity of certain compounds on receptors. For example, the molecular interaction of an antagonist with the CB1 cannabinoid receptor has been studied, revealing insights into the conformational analysis and suggesting a unique region that might contribute to antagonist activity (Shim et al., 2002).
Antioxidant and Anticancer Activities
- Some compounds exhibit antioxidant properties, as evidenced by the synthesis of molecules with specific structural features and their evaluation using DPPH and ABTS methods. These studies contribute to understanding the antioxidant efficacy of such molecules (Dineshkumar & Parthiban, 2022).
- Anticancer and antituberculosis activities have also been a focus, with studies on the synthesis of derivates showing significant activities against specific cancer cell lines and tuberculosis strains. This highlights the potential therapeutic applications of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Structure and Drug Development
- The study of molecular structures and their interaction with metal ions or other chemical entities can lead to the development of new therapeutic agents. For instance, the synthesis and characterization of macrocyclic and macroacyclic compartmental Schiff bases and their interaction with metal ions have been explored, contributing to the field of coordination chemistry and potential drug development (Aguiari et al., 1992).
Herbicidal and Antimicrobial Applications
- The synthesis of compounds with specific structural motifs has been shown to exhibit herbicidal activities, suggesting their utility in agricultural applications (Jojima & Tamura, 1966).
- Antimicrobial activity of newly synthesized compounds has been investigated, offering insights into their potential use in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-21-7-6-10-25(22(21)2)31-15-17-33(18-16-31)28(34)23-11-13-32(14-12-23)26-19-27(30-20-29-26)35-24-8-4-3-5-9-24/h3-10,19-20,23H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNHSFVSZUKFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
Cat. No.: B2663151
CAS No.: 876892-41-0
2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-m...
Cat. No.: B2663153
CAS No.: 304481-31-0
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carb...
Cat. No.: B2663154
CAS No.: 1092348-87-2
N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c...
Cat. No.: B2663155
CAS No.: 2415582-93-1
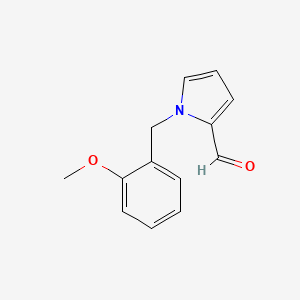
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2663153.png)

![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)
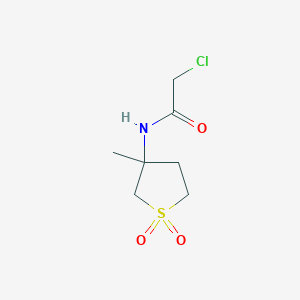
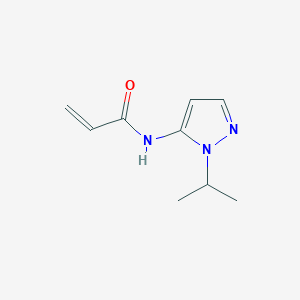
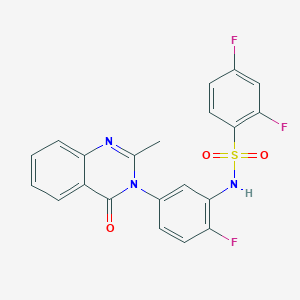

![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)

